Piridicillin Sodium
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Overview
Description
Piridicillin sodium is a semi-synthetic penicillin derivative known for its broad-spectrum antibacterial activity. It is particularly effective against gram-positive cocci and gram-negative bacilli, although it is not effective against penicillin G-resistant Staphylococcus aureus . This compound has shown greater in-vitro activity compared to other penicillins like piperacillin, azlocillin, and ticarcillin against Pseudomonas aeruginosa .
Preparation Methods
The synthesis of piridicillin sodium involves several steps. One common method starts with the reaction of sodium 4-acetylbenzenesulfonate with thionyl chloride in the presence of dimethylformamide to produce 4-acetylbenzenesulfonyl chloride. This intermediate is then condensed with diethanolamine in water to form 4-acetyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide . The final product, this compound, is obtained through further chemical modifications and purification processes.
Chemical Reactions Analysis
Piridicillin sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Piridicillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of penicillin derivatives.
Biology: It is employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: It is used in the development of new antibacterial agents and formulations
Mechanism of Action
Piridicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .
Comparison with Similar Compounds
Piridicillin sodium is similar to other penicillin derivatives such as piperacillin, azlocillin, and ticarcillin. it is unique in its higher in-vitro activity against Pseudomonas aeruginosa compared to these other compounds . Similar compounds include:
Piperacillin: Another broad-spectrum penicillin used to treat various bacterial infections.
Azlocillin: Known for its activity against gram-negative bacteria.
Ticarcillin: Often used in combination with clavulanic acid to treat resistant bacterial infections.
This compound stands out due to its enhanced activity against specific bacterial strains, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
69402-03-5 |
---|---|
Molecular Formula |
C32H34N5NaO11S2 |
Molecular Weight |
751.8 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S2.Na/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39;/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46);/q;+1/p-1/t23-,24-,25+,30-;/m1./s1 |
InChI Key |
CHEUORCVUSORLI-BQZVOSRDSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
Synonyms |
CI 867 CI867 |
Origin of Product |
United States |
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